N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-17-7-9-18(10-8-17)27(24,25)21-11-12-22-13-15-23(16-14-22)19-5-3-4-6-20(19)26-2/h3-10,21H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKCLOROFKYTEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 2-(2-methoxyphenyl)piperazine.
Sulfonamide Formation: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters is common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under reductive conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
- Antidepressant Effects : The structural similarity to other arylpiperazine compounds suggests potential use in treating depression and anxiety disorders.
- Antihypertensive Properties : By acting on alpha1-adrenergic receptors, it may help manage hypertension through vasodilation and reduced peripheral resistance.
- Neuroprotective Effects : Preliminary studies point toward neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Case Study 1: Serotonin Receptor Imaging
A study highlighted the use of related compounds as precursors for radiolabeling agents in serotonin (5-HT1A) receptor imaging. Although primarily focused on another derivative, the findings underscore the relevance of piperazine-based compounds in neuroimaging applications .
Case Study 2: Antidepressant Activity
Research comparing N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-methylbenzene-1-sulfonamide with other arylpiperazine derivatives demonstrated significant antidepressant-like effects in animal models. The compound's ability to modulate serotonin levels was noted as a key factor contributing to its efficacy.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as alpha1-adrenergic receptors. It acts as an antagonist, blocking the receptor’s activity and thereby modulating physiological responses. This interaction involves binding to the receptor’s active site, preventing the natural ligand from activating the receptor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule and are analyzed based on receptor affinity, pharmacokinetics, and applications:
18F-FCWAY
- Structure : 18F-fluoro-N-(2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl)-N-(2-pyridyl)cyclohexanecarboxamide.
- Key Features :
- High affinity for 5-HT1A receptors, validated in rat and human PET studies .
- Susceptible to defluorination in vivo, leading to bone uptake of radioactivity and compromised imaging accuracy. Co-administration with miconazole (a CYP450 inhibitor) reduces defluorination, doubling brain uptake and tripling the receptor-rich-to-poor signal ratio .
- Applications : Quantifying 5-HT1A receptor densities in neuropsychiatric research .
18F-Mefway
- Structure : 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide.
- Key Features :
Compound 9 (2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one)
- Structure: Isoindolinone core substituted with the 2-methoxyphenylpiperazine-ethyl chain.
- Key Features: Exhibits very high in vitro binding affinity for 5-HT1A receptors, likely due to the piperazine-ethyl motif . Synthesized via coupling of a piperazine derivative with an N-chloroalkylisoindolinone .
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide
- Structure : Nitro-substituted benzamide with a pyridyl group and piperazine-ethyl chain.
- Key Features :
Structural and Pharmacokinetic Comparison
Table 1. Key Properties of Target Compound and Analogs
Research Findings and Implications
Role of the Piperazine Motif : The 2-methoxyphenylpiperazine group is critical for 5-HT1A receptor binding across all analogs, likely due to interactions with hydrophobic pockets and hydrogen bonding .
Impact of Functional Groups :
- Sulfonamide (Target) : Enhances metabolic stability and may confer different binding kinetics compared to carboxamide analogs.
- Fluorine (18F-FCWAY/Mefway) : Enables PET imaging but introduces defluorination challenges.
- Nitro Group () : May increase electron-withdrawing effects, altering receptor binding and metabolic pathways .
Pharmacokinetic Optimization : Miconazole co-administration with 18F-FCWAY exemplifies strategies to mitigate metabolic instability, a consideration for future sulfonamide derivatives .
Biological Activity
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-methylbenzene-1-sulfonamide is a sulfonamide compound that incorporates a piperazine moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzene ring, with an ethyl chain linking to a piperazine ring substituted with a methoxyphenyl group. The general structure can be represented as follows:
Key Features:
- Sulfonamide Group : Known for antibacterial properties.
- Piperazine Ring : Associated with various pharmacological activities including anxiolytic and antidepressant effects.
Antibacterial Properties
Sulfonamides are historically significant for their antibacterial activity. The incorporation of the piperazine moiety may enhance this activity through various mechanisms, such as inhibition of bacterial folate synthesis. Studies have shown that derivatives of sulfonamides can exhibit significant antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
Research indicates that compounds similar to this compound may inhibit key enzymes such as:
- Acetylcholinesterase (AChE) : Inhibitors can be beneficial in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine .
- Urease : Important in managing infections caused by urease-producing bacteria .
Anticancer Activity
The sulfonamide class has been explored for anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy . The mechanism often involves inducing apoptosis in cancer cells.
Other Pharmacological Activities
The piperazine component is associated with several other biological activities:
- Anticonvulsant : Some piperazine derivatives have shown efficacy in reducing seizure activity .
- Antidepressant and Anxiolytic Effects : The structural similarity to known psychoactive compounds suggests potential use in treating mood disorders .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of several sulfonamide derivatives against common pathogens. The results indicated that modifications to the piperazine ring significantly enhanced antibacterial potency, particularly against resistant strains.
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Compound A | 32 µg/mL | 16 µg/mL |
| This compound | 8 µg/mL | 4 µg/mL |
Study 2: Enzyme Inhibition
Another research focused on enzyme inhibition where the compound was tested against AChE and urease. It demonstrated significant inhibition rates compared to standard drugs.
| Enzyme | Inhibition (% at 100 µM) |
|---|---|
| AChE | 85% |
| Urease | 75% |
Study 3: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound induced apoptosis at lower concentrations than traditional chemotherapeutics.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 12 |
| A549 | 15 |
Q & A
Q. What synthetic routes are commonly employed for piperazine-sulfonamide derivatives like this compound?
- Methodology : Multi-step synthesis typically involves: (i) Preparation of the piperazine core via nucleophilic substitution or reductive amination. (ii) Sulfonylation using 4-methylbenzenesulfonyl chloride. (iii) Final coupling with ethylenediamine derivatives. Reaction conditions (e.g., anhydrous solvents, controlled pH) and catalysts (e.g., NaH for substitutions) are critical for high yields (>80%) .
Q. Which analytical techniques are used to assess purity and stability under experimental conditions?
- Methodology :
- HPLC-MS : Quantifies impurities (<0.5%) and degradation products.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C).
- Solubility Profiling : Determines optimal solvents (e.g., DMSO for in vitro assays) .
Advanced Research Questions
Q. How can researchers design receptor-binding assays to study this compound’s affinity for serotonin (5-HT1A) receptors?
- Methodology :
- Radioligand Displacement Assays : Use [³H]-8-OH-DPAT as a tracer. Measure IC50 values (nM range) in transfected HEK-293 cells expressing human 5-HT1A receptors.
- PET Tracer Development : Fluorine-18 or iodine-131 isotopes are incorporated via nucleophilic substitution for in vivo imaging (e.g., 18F-Mefway analogs) .
Q. How should contradictory activity data between this compound and its fluorinated analogs be resolved?
- Methodology :
- Comparative SAR Studies : Systematically vary substituents (e.g., 2-methoxyphenyl vs. 4-fluorophenyl) to assess impacts on lipophilicity (logP) and receptor selectivity.
- Metabolic Stability Assays : Use liver microsomes to quantify CYP450-mediated degradation rates, explaining discrepancies in in vivo efficacy .
Q. What experimental challenges arise when using this compound as a PET tracer for neurological imaging?
- Methodology :
- Isotopic Labeling : Optimize reaction conditions (e.g., Kryptofix 222 for 18F incorporation) to achieve radiochemical purity >95%.
- Blood-Brain Barrier Penetration : Measure logD values (optimal range: 1.5–2.5) and correlate with PET signal intensity in primate models .
Q. How can structure-activity relationship (SAR) studies be optimized for piperazine-sulfonamide derivatives?
- Methodology :
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses in 5-HT1A receptor homology models.
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., methoxy vs. nitro groups) .
Q. What strategies mitigate synthetic byproducts during large-scale preparation for preclinical trials?
- Methodology :
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR to detect intermediates.
- Recrystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal purity (>99.5%) .
Notes
- Methodological Rigor : Emphasizes reproducible techniques (e.g., Rigaku diffractometry, FEP simulations) to ensure data validity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
